4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide
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Overview
Description
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a nitro group, and an iodo-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Iodination of the Phenyl Ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the 4-position.
Coupling Reaction: The final step involves coupling the nitrated pyrazole with the iodinated phenyl compound through an amide bond formation. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and iodo groups can influence biological activity, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, offering possibilities for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the iodo group can influence binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-iodophenyl)butanamide
- 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methylphenyl)butanamide
Uniqueness
Compared to similar compounds, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide stands out due to the specific combination of the nitro and iodo groups, which can significantly influence its chemical reactivity and biological activity. This unique structure may offer distinct advantages in various applications, such as enhanced binding affinity in biological systems or improved material properties in industrial applications.
Properties
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN4O3/c1-10-9-13(17)6-7-14(10)18-15(22)5-4-8-20-12(3)16(21(23)24)11(2)19-20/h6-7,9H,4-5,8H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUVBZFUCBSWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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